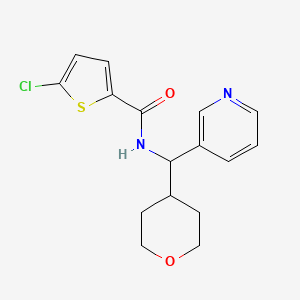

5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[oxan-4-yl(pyridin-3-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2S/c17-14-4-3-13(22-14)16(20)19-15(11-5-8-21-9-6-11)12-2-1-7-18-10-12/h1-4,7,10-11,15H,5-6,8-9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSWBAMTXGCQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the thiophene-2-carboxylic acid is reacted with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Attachment of the Pyridine Ring: The pyridine ring is incorporated through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the thiophene carboxamide.

Addition of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced via a reductive amination reaction, where the pyridine derivative is reacted with tetrahydropyran-4-carboxaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often employ bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests it may interact with various biological targets, making it a candidate for drug development. Its thiophene and pyridine moieties are known to enhance bioactivity and selectivity in pharmacological applications.

1. Anticancer Activity

Recent studies have indicated that derivatives of thiophene-based compounds exhibit significant anticancer properties. For instance, thienopyridine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of the tetrahydro-2H-pyran moiety may enhance the compound's lipophilicity, potentially improving its bioavailability.

2. Antimicrobial Properties

Compounds similar to 5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide have demonstrated antimicrobial activity against a range of pathogens. The presence of the thiophene ring is particularly noted for its ability to disrupt microbial cell membranes .

3. Anti-inflammatory Effects

Research has identified thienopyridine derivatives as potential anti-inflammatory agents. These compounds may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) . The structural features of 5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide may contribute to its efficacy in this regard.

Synthetic Utility

The synthesis of 5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide can be achieved through several methodologies, highlighting its versatility in organic synthesis.

1. Multi-step Synthesis

The compound can be synthesized via multi-step reactions involving the introduction of the pyridine and thiophene rings through coupling reactions. For example, the use of palladium-catalyzed cross-coupling methods has been effective in forming carbon-carbon bonds essential for constructing complex heterocycles .

2. Derivatization Potential

The presence of functional groups allows for further derivatization, which can lead to the development of analogs with improved properties. For instance, modifying the carboxamide group can yield compounds with varied pharmacological profiles, enhancing selectivity and potency against specific biological targets .

Case Studies

Several case studies illustrate the applications of similar compounds:

Mechanism of Action

The mechanism of action of 5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Rivaroxaban (5-Chloro-N-[(5S)-2-Oxo-3-[4-(3-Oxomorpholin-4-yl)Phenyl]-1,3-Oxazolidin-5-yl]Methyl Thiophene-2-Carboxamide)

Rivaroxaban is a well-characterized direct oral anticoagulant (DOAC) targeting Factor Xa. Its structure shares the 5-chlorothiophene-2-carboxamide backbone but differs in the N-substituent:

- A 1,3-oxazolidin-2-one ring with a (5S)-stereocenter .

- A 4-(3-oxomorpholin-4-yl)phenyl group at the 3-position of the oxazolidinone .

Key Differences:

Structural Implications :

- The oxazolidinone and morpholinone groups in rivaroxaban enhance binding affinity to Factor Xa through hydrogen bonding and hydrophobic interactions .

- The tetrahydro-2H-pyran-4-yl and pyridin-3-yl substituents in the target compound may alter solubility, metabolic stability, or target selectivity, though experimental validation is required.

5-R-Rivaroxaban (Enantiomer Comparison)

The (R)-enantiomer of rivaroxaban (5-R-rivaroxaban) demonstrates the critical role of stereochemistry in pharmacological activity:

Comparison Table :

| Parameter | 5-S-Rivaroxaban | 5-R-Rivaroxaban |

|---|---|---|

| Factor Xa IC₅₀ | 0.7 nM | ~140 nM |

| Oral Bioavailability | 80–100% | Not clinically relevant |

| Clinical Status | Approved (2008) | Research tool |

This highlights the importance of stereochemistry in the target compound’s design, as minor changes can drastically alter efficacy .

Crystalline Derivatives and Stability

A crystalline methanesulfonate salt of a rivaroxaban analog (5-chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide methanesulfonate ) demonstrates how formulation impacts drug properties:

Implications for the Target Compound :

Edoxaban and Other Factor Xa Inhibitors

Edoxaban, another DOAC, shares a similar carboxamide core but substitutes the oxazolidinone with a tetrahydroisoquinoline group. Comparative studies show:

Biological Activity

5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiophene core substituted with a 5-chloro group and a pyridinyl moiety attached to a tetrahydro-2H-pyran side chain. Its molecular formula is , and it has a molecular weight of approximately 333.84 g/mol.

Synthesis

The synthesis of 5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Thiophene Core : Starting from commercially available thiophene derivatives.

- Introduction of the Chlorine Atom : Via electrophilic aromatic substitution.

- Synthesis of the Pyridinyl and Tetrahydropyranyl Moieties : Through nucleophilic substitution reactions.

- Final Amide Formation : By reacting the carboxylic acid derivative with an amine.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of thiophenes have shown activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 50 µg/mL .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research indicates that thiophene derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A study reported that certain thiophene analogs exhibited IC50 values below 10 µM against breast cancer cell lines .

The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The binding affinity of the compound to these targets modulates their activity, leading to various biological effects, including apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiophene derivatives, including those structurally related to our compound, against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar functional groups exhibited potent antibacterial effects, supporting further investigation into their use as potential antibiotics .

- Anticancer Studies : In vitro assays on human cancer cell lines demonstrated that compounds with a thiophene core had significant cytotoxic effects, with some exhibiting selectivity towards specific cancer types, which could be attributed to their unique structural attributes .

Data Summary

Q & A

Q. Key Modifications :

- Pyridine Substitution : Replace 3-pyridinyl with 4-pyridinyl to alter steric bulk and hydrogen-bonding capacity .

- Tetrahydro-2H-pyran Optimization : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .

Table 2 : SAR Trends from Analogous Compounds ()

| Substituent | Activity (IC, nM) | Selectivity Ratio |

|---|---|---|

| 3-Pyridinyl | 120 | 1:8 (Kinase A:B) |

| 4-Pyridinyl | 85 | 1:15 |

| 3-Pyridinyl + -CF | 45 | 1:22 |

Advanced: How to address discrepancies in biological activity data across studies?

Possible causes and solutions:

- Assay Conditions : Variations in buffer pH or ATP concentration in kinase assays can alter IC. Standardize protocols (e.g., ATP at 1 mM) .

- Compound Purity : Impurities >5% (e.g., unreacted starting materials) may skew results. Use HPLC with dual detection (UV/ELSD) for quantification .

Basic: What computational methods support mechanistic studies?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in kinase pockets.

- MD Simulations : GROMACS for analyzing tetrahydro-2H-pyran ring flexibility during target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.